Phenazine-2,3,7,8-tetramine Trihydrochloride: A Foundational Building Block for Advanced 2D Polymers and Energy Storage Systems
Phenazine-2,3,7,8-tetramine Trihydrochloride: A Foundational Building Block for Advanced 2D Polymers and Energy Storage Systems
Executive Summary
Phenazine-2,3,7,8-tetramine and its stabilized trihydrochloride salt (PTA·3HCl) represent a cornerstone in the design of advanced organic electronic materials. Characterized by a highly symmetric, rigid, and planar conjugated core, this molecule serves as an ideal multi-functional building block. It is heavily utilized by materials scientists and drug development professionals to synthesize two-dimensional Covalent Organic Frameworks (COFs), n-type semiconducting ladder polymers, and highly durable, binder-free electrodes for next-generation rechargeable batteries.
Chemical Architecture & Mechanistic Rationale
The free base of phenazine-2,3,7,8-tetramine (CAS 51772-75-9) features four strongly electron-donating amino groups 1[1]. While this electron-rich nature is highly advantageous for downstream nucleophilic condensations, it significantly elevates the Highest Occupied Molecular Orbital (HOMO). Consequently, the free base is highly susceptible to rapid aerial oxidation and premature oligomerization, making it difficult to store and handle 2[2].
Causality of the Salt Form: To circumvent this inherent instability, the molecule is synthesized, isolated, and commercially distributed as a trihydrochloride salt (CAS 260354-29-8) 3[3]. Protonation of the amine groups withdraws electron density from the phenazine core, drastically lowering the HOMO level. This chemical modification confers exceptional bench-top stability and enhances solubility in highly polar or acidic media (e.g., polyphosphoric acid), which is an absolute prerequisite for achieving high-molecular-weight polymers during polycondensation 4[4].
Experimental Workflows & Self-Validating Protocols
Protocol A: Synthesis of n-Type Semiconducting Ladder Polymers (BBL-P)
The synthesis of rigid-rod ladder polymers requires overcoming the poor solubility of highly conjugated intermediates. This protocol utilizes an in situ free-basing mechanism coupled with a dehydration-driven polycondensation.
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Solvent Deoxygenation: Charge a reaction vessel with 20.64 g of Polyphosphoric Acid (PPA, 84% P₂O₅). Heat to 150 °C and purge with dry nitrogen overnight.
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Causality: PPA acts as both a high-boiling solvent and an acid catalyst. Removing dissolved oxygen prevents oxidative side-reactions of the monomer at elevated temperatures.
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In Situ Free-Basing: Cool the PPA to 40 °C and add 1.606 g (5.4 mmol) of PTA·3HCl. Gradually increase the temperature to 75 °C under dynamic vacuum for 4 hours.
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Causality: The vacuum facilitates the continuous removal of HCl gas, effectively deprotecting the amine groups in a controlled, oxygen-free environment.
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Self-Validation Checkpoint: The complete cessation of bubbling (HCl evolution) under vacuum visually confirms that the monomer has been fully free-based and is primed for condensation 4[4].
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Co-Monomer Addition: Cool the system to 65 °C and add 1.656 g (5.4 mmol) of rigorously purified 1,4,5,8-naphthalenetetracarboxylic acid. Stir for 45 minutes to ensure homogeneous dispersion.
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Dehydration-Driven Polymerization: Add 3.090 g (21.8 mmol) of P₂O₅ portion-wise. Elevate the temperature to 100 °C and stir overnight.
Protocol B: Galvanostatic Electropolymerization for Aqueous Zn-Ion Batteries
For energy storage, binder-free electrodes are preferred to maximize active material utilization and ion diffusion kinetics. PTA derivatives, such as 2,3,7,8-tetraaminophenazine-1,4,6,9-tetraone (TAPT), can be directly electropolymerized onto conductive substrates.
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Electrolyte Preparation: Dissolve the TAPT monomer in an aqueous acidic electrolyte (e.g., 0.5 M H₂SO₄) to ensure the monomer is fully solubilized and protonated.
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Galvanostatic Deposition: Submerge a carbon cloth (CC) working electrode into the solution. Apply a constant anodic current density.
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Washing and Drying: Rinse the coated electrode with deionized water and dry under vacuum.
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Self-Validation Checkpoint: Perform Cyclic Voltammetry (CV) on the resulting PTAPT/CC electrode in a monomer-free electrolyte. The presence of highly reversible, symmetric redox peaks confirms the successful formation of an electroactive, conjugated polymer network capable of multi-electron transfer 4[4].
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Quantitative Data Summary
The following table summarizes the key performance metrics of materials derived from phenazine-2,3,7,8-tetramine and its structural analogs:
| Material System | Primary Application | Key Performance Metric | Cycle Stability | Ref |
| BBL-P (Ladder Polymer) | n-Type Semiconductor | Optical Bandgap ( | N/A | [4] |
| Poly(TAPT) on CC | Aqueous Zn-Ion Battery | Specific Capacity = 261 mAh g⁻¹ (at 0.1 A g⁻¹) | 81.82% retention over 30,000 cycles | [5] |
| HD-COF (HATP-based) | Rechargeable Batteries | High Electrical Conductivity = 1.58 × 10⁻¹ S m⁻¹ | High degradation tolerance | [6] |
Mechanistic Insights into Energy Storage
In aqueous zinc-ion batteries (ZIBs), phenazine-tetramine derived polymers exhibit extraordinary cycling stability. The charge storage mechanism is governed by a multi-electron redox process involving the participation of both Zn²⁺ and H⁺ ions 6[6]. During discharge (reduction), the electron-deficient C=N (phenazine) and C=O (quinone) groups accept electrons, accompanied by the rapid intercalation of Zn²⁺/H⁺ to maintain charge neutrality. The highly delocalized
Visualizations
Workflow from precursor synthesis to advanced polymer applications of PTA·3HCl.
Multi-electron redox mechanism of phenazine-based polymers during battery cycling.
References
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PubChem - Phenazine-2,3,7,8-tetraamine hydrochloride(2:3) | CID 139270000 URL:[Link]
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PubChem - Phenazine-2,3,7,8-tetraamine | CID 21709595 URL:[Link]
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Diva-Portal - Synthesis of Phenazine and Quinone Containing Organic Monomers Suitable for Linear and Branched Two-Dimensional Polymers URL:[Link]
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ACS Publications - Electropolymerization of Tetraaminophenazine Tetraone as the Electrode Material for Aqueous Zinc-Ion Batteries URL: [Link]
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ACS Publications - Phenazine-Substituted Poly(benzimidazobenzophenanthrolinedione): Electronic Structure, Thin Film Morphology, Electron Transport, and Mechanical Properties of an n-Type Semiconducting Ladder Polymer URL: [Link]
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RSC Publishing - Advances in hexaazatriphenylene-based COFs for rechargeable batteries: from structural design to electrochemical performance URL:[Link]
Sources
- 1. Phenazine-2,3,7,8-tetraamine | C12H12N6 | CID 21709595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. diva-portal.org [diva-portal.org]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Advances in hexaazatriphenylene-based COFs for rechargeable batteries: from structural design to electrochemical performance - Energy & Environmental Science (RSC Publishing) DOI:10.1039/D5EE01599E [pubs.rsc.org]
